Dyclonine

Übersicht

Beschreibung

Dyclonine is a topical local anesthetic primarily used to relieve pain and itching from minor burns, insect bites, or irritations. It is also used to anesthetize mucous membranes before endoscopic procedures and to suppress the gag reflex and other laryngeal and esophageal reflexes to facilitate dental examination or procedures. This compound is the active ingredient in over-the-counter throat lozenges such as Sucrets and some varieties of Cepacol sore throat spray .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dycloninhydrochlorid beginnt typischerweise mit Phenol als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte:

Veretherung: Phenol reagiert mit n-Butylbromid zu Butylbenzol.

Acetylierung: Butylbenzol wird dann in Gegenwart eines Katalysators mit 3-Chlorpropionylchlorid umgesetzt, um 3-Chlor-4'-butoxypropiophenon zu bilden.

Kondensation: Der letzte Schritt beinhaltet die Reaktion von 3-Chlor-4'-butoxypropiophenon mit Piperidinhydrochlorid in Gegenwart von Triethylamin, um Dycloninhydrochlorid zu erhalten

Industrielle Produktionsmethoden: Die industrielle Produktion von Dycloninhydrochlorid folgt einem ähnlichen Syntheseweg, ist jedoch auf höhere Ausbeute und Reinheit optimiert. Der Prozess verwendet organische Lösungsmittel und wird unter kontrollierten Temperaturen (60-120 °C) und Reaktionszeiten (1-5 Stunden) durchgeführt. Das Rohprodukt wird dann durch Umkristallisation mit wasserfreiem Alkohol gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dyclonin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die primäre Reaktion beinhaltet die Substitution des Chloratoms in 3-Chlor-4'-butoxypropiophenon durch die Piperidingruppe.

Wasserstoffbrückenbindungen: Bei der Bildung von Dycloninsalzen, wie z. B. mit p-Toluolsulfonsäure, stabilisieren starke Wasserstoffbrückenbindungs-Wechselwirkungen die Struktur.

Häufige Reagenzien und Bedingungen:

Veretherung: n-Butylbromid und Phenol.

Acetylierung: 3-Chlorpropionylchlorid und ein Katalysator.

Kondensation: Piperidinhydrochlorid und Triethylamin.

Hauptprodukte:

Dycloninhydrochlorid: Das Hauptprodukt, das aus der Kondensationsreaktion gebildet wird.

Dycloninsalze: Entstehen durch Reaktionen mit Säuren wie p-Toluolsulfonsäure.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

- Topical Anesthesia : Dyclonine is commonly employed for topical anesthesia in procedures such as endoscopic examinations. Its formulation allows for effective pain relief with minimal systemic absorption, making it suitable for outpatient settings .

-

Neurological Disorders :

- Friedreich's Ataxia : A study demonstrated that this compound can increase frataxin levels in cells affected by Friedreich's ataxia, a genetic disorder characterized by mitochondrial dysfunction. The compound was shown to enhance the expression of frataxin and improve enzyme deficiencies related to iron-sulfur clusters in animal models .

- Myelin Repair : Research indicates that this compound promotes oligodendrocyte formation and brain repair in models of preterm birth brain injury. This suggests its potential role in treating demyelinating diseases such as multiple sclerosis .

- Cancer Treatment :

Table 1: Summary of this compound Applications

Case Studies

-

Friedreich's Ataxia Clinical Trial :

A proof-of-concept study involving eight patients treated with a 1% this compound rinse showed that six patients experienced increased levels of frataxin in buccal cells, correlating with disease severity. This suggests that this compound may offer a novel therapeutic approach for managing this condition . -

Myelin Injury Model :

In a preclinical study, this compound was administered intranasally following hypoxic injury in neonatal mice. Results indicated improved oligodendrocyte maturation and myelination compared to control groups, highlighting its potential as a neuroprotective agent .

Wirkmechanismus

Dyclonine exerts its effects by blocking both the initiation and conduction of nerve impulses. It decreases the neuronal membrane’s permeability to sodium ions, which stabilizes the membrane and inhibits depolarization. This results in the failure of a propagated action potential and subsequent conduction blockade . The primary molecular targets are the sodium ion channels in neuronal membranes.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.

Benzocaine: A local anesthetic commonly used in topical pain relief products.

Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.

Uniqueness of this compound: this compound is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .

Biologische Aktivität

Dyclonine is a local anesthetic commonly used for topical anesthesia, particularly in mucosal applications. It has garnered attention not only for its anesthetic properties but also for its potential therapeutic roles in various medical conditions. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and notable case studies.

This compound exerts its biological effects primarily through the inhibition of sodium channels, similar to other local anesthetics. However, recent studies have unveiled additional mechanisms that contribute to its therapeutic potential:

- Inhibition of Histone Methyltransferase : this compound has been shown to inhibit G9a, a histone methyltransferase that silences gene expression by methylating histone H3K9. This action leads to the "unsilencing" of genes like frataxin (FXN), which is crucial for mitochondrial function and iron-sulfur cluster biogenesis .

- Activation of Nrf2 Pathway : By activating the Nrf2 transcription factor, this compound enhances the expression of antioxidant genes, providing a protective effect against oxidative stress .

- Inhibition of ALDH Activity : this compound has been identified as an inhibitor of aldehyde dehydrogenase (ALDH), which plays a role in detoxifying aldehydes and is implicated in cancer cell survival .

- TRPV3 Channel Modulation : this compound inhibits TRPV3 sensory channels, which are involved in pain perception and itch sensation. This inhibition can alleviate symptoms associated with TRPV3 gain-of-function mutations .

Therapeutic Applications

This compound's diverse biological activities have led to various therapeutic applications:

- Friedreich's Ataxia (FA) : A clinical study demonstrated that this compound could increase FXN levels in buccal cells from FA patients, suggesting its potential as a treatment for this genetic disorder .

- Topical Anesthesia : this compound is effectively used for mucosal anesthesia prior to procedures like endoscopy. It has shown better efficacy and safety compared to traditional anesthetics such as lidocaine and tetracaine .

- Cancer Therapy : The compound's ability to inhibit ALDH activity positions it as a potential sensitizing agent in cancer treatments, particularly when combined with other chemotherapeutic agents .

Case Studies

Several case studies illustrate the effects and potential complications associated with this compound use:

- Disturbance of Consciousness : A notable case involved a 75-year-old woman who experienced severe transient disturbance of consciousness after receiving oral this compound hydrochloride mucilage before an endoscopic procedure. This reaction was characterized by a comatose-like state and loss of muscle tone but resolved within minutes without lasting effects .

- Adverse Reactions : Other reports have documented severe allergic reactions and respiratory failure following this compound administration, underscoring the need for careful monitoring during its use .

Research Findings

Recent research highlights the multifaceted roles of this compound:

Eigenschaften

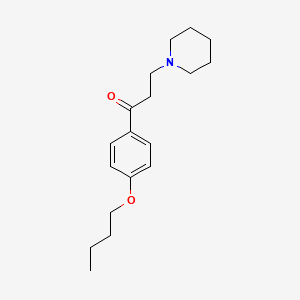

IUPAC Name |

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-43-6 (hydrochloride) | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047864 | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (HCl salt), 4.60e-02 g/L | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

586-60-7 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175 | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.